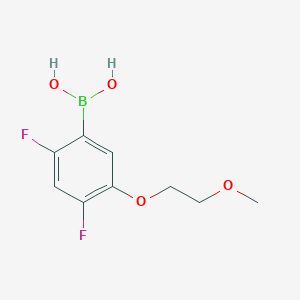

2,4-Difluoro-5-(2-methoxyethoxy)phenylboronic acid

Description

2,4-Difluoro-5-(2-methoxyethoxy)phenylboronic acid (CAS: 2096333-23-0) is a boronic acid derivative featuring a phenyl ring substituted with two fluorine atoms at the 2- and 4-positions and a 2-methoxyethoxy group at the 5-position. The boronic acid (–B(OH)₂) group is attached to the aromatic ring, enabling its use in Suzuki-Miyaura cross-coupling reactions and interactions with diol-containing biomolecules like sugars . This compound is commercially available with a purity of 96% (MFCD18783140) and is structurally related to intermediates in pharmaceutical and materials chemistry .

Properties

IUPAC Name |

[2,4-difluoro-5-(2-methoxyethoxy)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BF2O4/c1-15-2-3-16-9-4-6(10(13)14)7(11)5-8(9)12/h4-5,13-14H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABIKFFVGTOUYOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1F)F)OCCOC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BF2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-5-(2-methoxyethoxy)phenylboronic acid typically involves the reaction of 2,4-difluoro-5-(2-methoxyethoxy)phenyl bromide with a boronic acid reagent under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-5-(2-methoxyethoxy)phenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, which forms carbon-carbon bonds. It can also participate in oxidation and reduction reactions, depending on the reagents and conditions used .

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), aqueous or alcoholic solvent.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include various substituted phenylboronic acids and their derivatives, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

2,4-Difluoro-5-(2-methoxyethoxy)phenylboronic acid is widely used in scientific research due to its versatility in organic synthesis. It serves as a building block for the synthesis of complex molecules in medicinal chemistry, including potential drug candidates. In biology, it is used to create fluorescent probes and sensors. In the industrial sector, it is employed in the production of advanced materials and polymers .

Mechanism of Action

The mechanism of action of 2,4-Difluoro-5-(2-methoxyethoxy)phenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the phenyl group to the target molecule. This process is catalyzed by palladium in the case of Suzuki-Miyaura coupling. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

The electronic and steric profiles of phenylboronic acids are highly dependent on substituents. Below is a comparison with key analogs:

Solubility and Boroxine Formation

Boronic acids exist in equilibrium with their cyclic anhydrides (boroxines) in solution. Substituents influence this equilibrium:

Reactivity in Suzuki-Miyaura Cross-Coupling

Fluorine substituents enhance electrophilicity of the boronic acid, while bulky groups may slow coupling:

Biomolecular Interactions

Boronic acids bind diols (e.g., sugars) via reversible ester formation. Substituents dictate affinity and selectivity:

Key Research Findings

- Electronic Effects : Fluorine substituents lower pKa, enhancing boronic acid reactivity in cross-couplings and biomolecular interactions .

- Steric Hindrance : Bulky groups like 2-methoxyethoxy reduce boroxine formation but may slow reaction kinetics .

- Saccharide Binding : The target compound’s di-fluoro substitution likely directs binding to α-hydroxycarboxylates (e.g., Neu5Ac) rather than glycerol chains, contrasting with amide-substituted analogs .

Biological Activity

2,4-Difluoro-5-(2-methoxyethoxy)phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with diols and are significant in various biochemical applications, including drug design and enzyme inhibition. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : C12H14B F2O3

- Molecular Weight : 253.05 g/mol

- IUPAC Name : this compound

This compound features a phenyl ring substituted with two fluorine atoms and a methoxyethoxy group, which influences its solubility and biological interactions.

Boronic acids typically exert their biological effects through the reversible formation of covalent bonds with diols in biological molecules. The specific mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with enzymes involved in signaling pathways or metabolic processes.

- Inhibition of Enzymatic Activity : Boronic acids can act as inhibitors of serine proteases and other enzymes by mimicking the transition state of their substrates.

- Interaction with Insulin : Studies indicate that boronic acids can stabilize insulin, enhancing its efficacy in glucose regulation .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of boronic acids. For example, compounds similar to this compound have shown activity against various cancer cell lines by inhibiting key signaling pathways involved in cell proliferation and survival.

| Compound | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Breast Cancer | 15 | |

| Similar Boron Compounds | Lung Cancer | 10 |

Antimicrobial Activity

The antimicrobial properties of boronic acids have been explored extensively. Research indicates that certain derivatives can inhibit bacterial growth effectively.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| This compound | E. coli | 25 µg/mL | |

| 5-Trifluoromethyl-2-formyl phenylboronic acid | Bacillus cereus | 10 µg/mL |

Case Studies

- Case Study on Insulin Interaction : A theoretical model study demonstrated that various boronic acids, including derivatives similar to this compound, showed promising interactions with insulin. The binding affinity was linked to their structural features, suggesting potential for diabetes treatment applications .

- Antitumor Activity Assessment : A recent experimental study evaluated the anticancer effects of several boron-containing compounds against human cancer cell lines. The results indicated that the presence of fluorine substituents enhanced cytotoxicity compared to non-fluorinated analogs .

Q & A

Q. What are the recommended methods for synthesizing 2,4-Difluoro-5-(2-methoxyethoxy)phenylboronic acid?

A multi-step synthesis involving coupling reactions under nitrogen atmosphere is typical. For example, a related fluorophenylboronic acid derivative was synthesized using 3-methoxy-N-methylpropan-1-amine and HATU as a coupling agent in DMF at 40°C for 2 hours. Purification via reverse-phase HPLC (MeCN/water with 0.1% formic acid, YMC-Actus Triart C18 column) achieved a 38% yield . Optimization of reaction time, temperature, and stoichiometric ratios of reagents is critical to improve efficiency.

Q. How should this compound be handled and stored to ensure stability?

Boronic acids are prone to hydrolysis and oxidation. Store at 0–6°C under inert atmosphere to minimize decomposition . Decomposition studies of phenylboronic acid derivatives show pseudo-first-order rate constants of ~0.005–0.009 h⁻¹ at 45°C, with half-lives of ~100 hours . Avoid prolonged exposure to moisture, heat, or oxygenated solvents.

Q. What solvents are suitable for dissolving this compound?

Polar organic solvents like DMF, DMSO, or methanol are recommended due to the compound’s boronic acid group. Poor solubility in non-polar solvents (e.g., hexanes) necessitates pre-dissolution in polar media before use in cross-coupling reactions .

Advanced Research Questions

Q. How does pH influence the binding efficiency of this compound in carbohydrate recognition assays?

Boronic acids exhibit pH-dependent binding to diols (e.g., sialic acid). Studies on analogous compounds show anomalously high equilibrium constants () at physiological pH (7.4), attributed to trigonal boronate ester formation stabilized by intramolecular B–N/O coordination . Adjusting pH to 7.0–8.5 maximizes binding, but verify compatibility with downstream applications (e.g., biological assays).

Q. What analytical techniques are optimal for characterizing purity and decomposition products?

- HPLC-MS : Use C18 columns with formic acid-modified mobile phases (MeCN/water) for retention time consistency (~1.17–1.41 minutes under SMD-FA05/SMD-TFA05 conditions) .

- NMR : Monitor B and F NMR for boron environment and fluorine substituent integrity .

- TGA/DSC : Assess thermal stability; decomposition onset temperatures for similar compounds exceed 200°C .

Q. How do substituents (e.g., methoxyethoxy groups) affect Suzuki-Miyaura coupling reactivity?

Electron-donating groups (e.g., methoxyethoxy) enhance boronic acid stability but may reduce electrophilicity. In cross-coupling, use Pd catalysts (e.g., Pd(PPh₃)₄) with mild bases (K₂CO₃) in THF/water mixtures. Steric hindrance from the 2,4-difluoro substitution requires longer reaction times (12–24 hours) compared to unsubstituted analogs .

Q. What strategies mitigate competitive side reactions (e.g., protodeboronation) during synthesis?

- Low-temperature reactions : Conduct couplings at ≤50°C to suppress protodeboronation .

- Additives : Use aryl halide scavengers (e.g., polymer-bound thiols) to minimize side reactions .

- Anhydrous conditions : Pre-dry solvents and reagents to reduce hydrolysis .

Notes for Experimental Design

- Contradictions in evidence : While decomposition rates are consistent across studies , binding affinity data for specific carbohydrates may vary with substituent patterns. Validate assays using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR).

- Critical parameters : Monitor reaction progress via LCMS ( ~902 [M+H]⁺ for intermediates) and confirm boron content via ICP-MS if purity is contested.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.